molecular formula C69H103N13O20S3 B12419549 acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

Cat. No.: B12419549
M. Wt: 1530.8 g/mol
InChI Key: PZMVOJNOOYPICM-HWUFBZRPSA-N
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Description

The compound “acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid” is a complex organic molecule with a diverse range of functional groups. This compound is notable for its intricate structure, which includes amino, carboxyl, hydroxyl, and sulfanyl groups, among others. It is a derivative of acetic acid and features a tetracyclic core with multiple substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the tetracyclic core, followed by the sequential addition of various functional groups. Key steps may include:

    Formation of the Tetracyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Amino, carboxyl, hydroxyl, and sulfanyl groups are introduced through specific reactions such as amination, carboxylation, hydroxylation, and thiolation.

    Final Assembly: The final structure is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino and carboxyl groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities, making it a subject of interest in drug discovery.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for a wide range of chemical modifications, enabling the development of tailored products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the amino and carboxyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl and sulfanyl groups may participate in redox reactions, influencing cellular processes. The tetracyclic core may provide structural stability, allowing the compound to bind to specific targets with high affinity.

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid Derivatives: Compounds with similar structures but different substituents, such as acetic acid derivatives with varying alkyl or aryl groups.

    Tetracyclic Compounds: Molecules with similar tetracyclic cores but different functional groups.

Uniqueness

This compound is unique due to its combination of a tetracyclic core with multiple functional groups, including amino, carboxyl, hydroxyl, and sulfanyl groups. This structural complexity imparts a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler acetic acid derivatives and other tetracyclic compounds.

Biological Activity

Acetic acid, a simple carboxylic acid, has been recognized for its antimicrobial properties for centuries. Recent studies have focused on its effectiveness against biofilm-forming bacteria, particularly in clinical settings such as wound infections. This article explores the biological activity of acetic acid, particularly in the context of a complex derivative: (5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid . This compound combines acetic acid's properties with additional functional groups that may enhance its biological activity.

Acetic acid exerts its antibacterial effects primarily through the following mechanisms:

  • Protonation and Cell Membrane Disruption : Acetic acid can diffuse across bacterial cell membranes in its protonated form. Inside the cell, it dissociates to release protons (H+H^+), leading to cytoplasmic acidification and disruption of cellular functions .
  • Biofilm Penetration : Studies indicate that acetic acid can penetrate biofilms effectively at pH levels below its pKa (approximately 4.76), allowing it to kill embedded bacteria . This is particularly relevant for treating chronic infections where biofilm formation is prevalent.

In Vitro Studies

Numerous studies have demonstrated the efficacy of acetic acid against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Research shows that acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic organisms and can prevent biofilm formation at similar concentrations .
  • Biofilm Eradication : Acetic acid was effective in eradicating mature biofilms within three hours of exposure across multiple bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .

Comparative Studies

A comparative analysis of acetic acid with other antimicrobial agents revealed:

AgentMIC (%)Biofilm Eradication Time (hours)Effective Against
Acetic Acid0.16 - 0.313Pseudomonas aeruginosa, E. coli
Sodium HypochloriteVaries<1Broad-spectrum
Thermal TreatmentsN/AVariesPsychrotolerant strains

This table illustrates that while sodium hypochlorite may act faster in some cases, acetic acid remains effective at lower concentrations and is less irritating to tissues.

Clinical Applications

  • Burn Wound Management : A study highlighted the use of acetic acid in treating burn wounds infected with common pathogens. The results indicated significant reductions in bacterial counts after treatment with dilute acetic acid solutions .
  • Tuberculosis Treatment : In a notable case involving Mycobacterium tuberculosis, exposure to 6% acetic acid resulted in effective bactericidal activity within 30 minutes . This suggests potential applications for acetic acid derivatives in treating resistant strains.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound while ensuring stereochemical fidelity?

  • Methodology : The synthesis of stereochemically complex macrocycles requires iterative coupling steps with orthogonal protecting groups. For example, tert-butoxycarbonyl (Boc) and benzyl groups are used to protect reactive amino and carboxyl functionalities during stepwise assembly . Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are critical for activating carboxyl groups while minimizing racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are indispensable for verifying molecular weight and connectivity. For macrocyclic systems, X-ray crystallography provides definitive confirmation of stereochemistry and ring conformation . IR spectroscopy can monitor carbonyl stretching frequencies (e.g., hexaoxo groups at ~1650–1750 cm⁻¹) to detect undesired side reactions .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 4–8) at 37°C, using LC-MS to track degradation products. The benzyl and hexanoylamino groups may hydrolyze under acidic conditions, necessitating protective formulations (e.g., liposomal encapsulation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

  • Methodology : Density functional theory (DFT) calculations predict NMR chemical shifts and coupling constants, which can be cross-validated with experimental data to resolve ambiguities in stereochemical assignments. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model conformational flexibility in the macrocyclic scaffold, aiding in the interpretation of NOESY correlations .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodology : Use solid-phase synthesis with resin-bound intermediates to simplify purification. For solution-phase synthesis, employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate intermediates with similar polarities. Monitor reaction progress via TLC or inline UV spectroscopy .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD). For macrocycles, fluorescence polarization assays track conformational changes upon target binding. Mutagenesis studies on the target protein identify critical residues interacting with the benzyl or tetrazacyclododecane moieties .

Q. What role do the tetrazacyclododecane and dithia groups play in the compound’s pharmacokinetics?

  • Methodology : The tetrazacyclododecane moiety (a cyclen derivative) enhances metal chelation, which could be leveraged for radiopharmaceutical applications. The dithia groups improve metabolic stability by resisting cytochrome P450 oxidation. Pharmacokinetic studies in animal models should compare AUC (area under the curve) and half-life with analogs lacking these groups .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed NMR spectra?

  • Resolution : Re-examine solvent effects (e.g., DMSO vs. CDCl3) and proton exchange rates, which can obscure expected splitting patterns. For macrocycles, dynamic effects (e.g., ring puckering) may average signals; variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve this .

Q. Why does the compound exhibit unexpected reactivity in aqueous solutions?

  • Resolution : The hexanoylamino group may undergo hydrolysis to form acetic acid derivatives, detectable via LC-MS. Adjusting pH or using co-solvents (e.g., DMSO/water mixtures) can stabilize the compound .

Q. Methodological Tables

Table 1 : Key Functional Groups and Analytical Signatures

Functional GroupAnalytical TechniqueExpected Signal
HexanoylaminoIR Spectroscopy1650 cm⁻¹ (C=O stretch)
TetrazacyclododecaneHRMSm/z 436.2012 ([M+H]+)
Dithia Bridge¹H NMRδ 3.2–3.5 (m, SCH2)

Table 2 : Stability Study Conditions

ParameterConditionMonitoring Method
pH4.0, 7.4, 8.0LC-MS
Temperature37°C, 50°CUV-Vis
Light ExposureDark vs. UV lightHPLC

Properties

Molecular Formula

C69H103N13O20S3

Molecular Weight

1530.8 g/mol

IUPAC Name

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

InChI

InChI=1S/C67H99N13O18S3.C2H4O2/c1-3-4-6-15-55(83)70-50-41-100-39-46-30-45(38-99-29-18-69-56(84)34-75-21-23-76(35-57(85)86)25-27-78(37-59(89)90)28-26-77(24-22-75)36-58(87)88)31-47(32-46)40-101-42-51(67(97)98)73-62(92)49(33-44-11-7-5-8-12-44)72-61(91)48(16-17-54(68)82)71-64(94)60(43(2)81)74-63(93)52-13-9-19-79(52)66(96)53-14-10-20-80(53)65(50)95;1-2(3)4/h5,7-8,11-12,30-32,43,48-53,60,81H,3-4,6,9-10,13-29,33-42H2,1-2H3,(H2,68,82)(H,69,84)(H,70,83)(H,71,94)(H,72,91)(H,73,92)(H,74,93)(H,85,86)(H,87,88)(H,89,90)(H,97,98);1H3,(H,3,4)/t43-,48+,49+,50+,51+,52+,53+,60+;/m1./s1

InChI Key

PZMVOJNOOYPICM-HWUFBZRPSA-N

Isomeric SMILES

CCCCCC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O

Origin of Product

United States

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